molecular formula C11H10N4O3 B14124835 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B14124835
M. Wt: 246.22 g/mol
InChI Key: WUSMEKQEVZZCNY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxy-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced catalysts and solvents can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-formyl-3-nitrophenyl)pyrimidin-2-amine.

    Reduction: Formation of 4-(4-methoxy-3-aminophenyl)pyrimidin-2-amine.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of receptor tyrosine kinases, blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific methoxy and nitro substitutions, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

4-(4-methoxy-3-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H10N4O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3,(H2,12,13,14)

InChI Key

WUSMEKQEVZZCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

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